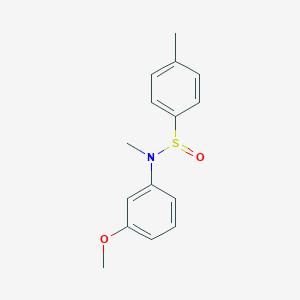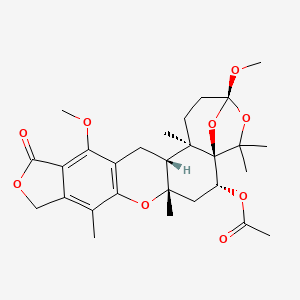
Austalide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Austalide A is a meroterpenoid compound derived from marine fungi, particularly from the genus Aspergillus. Meroterpenoids are hybrid natural products that combine terpenoid and non-terpenoid moieties. This compound has garnered significant interest due to its unique structure and potential bioactive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Austalide A involves several steps, starting from simple precursors. The process typically includes:
Prenylation: Introduction of a prenyl group to the core structure.
Cyclization: Formation of the core ring system through cyclization reactions.
Oxidation and Reduction: Various oxidation and reduction steps to introduce functional groups and achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in fermentation technology and genetic engineering of Aspergillus species hold promise for large-scale production. Optimizing culture conditions and employing bioreactors can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Austalide A undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, and water.
Major Products: The major products formed from these reactions include various hydroxylated and carbonylated derivatives of this compound, which can further undergo modifications to yield novel compounds.
Applications De Recherche Scientifique
Austalide A has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study meroterpenoid biosynthesis and reactivity.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its cytotoxic effects against cancer cell lines and potential as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of Austalide A involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound targets enzymes involved in cell wall synthesis and membrane integrity in microbes.
Pathways: It disrupts the biosynthesis of essential cellular components, leading to cell death. In cancer cells, it induces apoptosis through the activation of caspases and the mitochondrial pathway.
Comparaison Avec Des Composés Similaires
Austalide A is part of a family of meroterpenoids, which includes compounds like Austalide B, Austalide C, and Austalide D. Compared to its analogs, this compound is unique due to its specific ring structure and functional groups, which confer distinct bioactive properties. Other similar compounds include:
Austalide B: Differing in the position and number of hydroxyl groups.
Austalide C: Featuring additional methyl groups.
Austalide D: Known for its potent antifungal activity.
Propriétés
Numéro CAS |
81543-01-3 |
|---|---|
Formule moléculaire |
C28H36O9 |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
[(1R,2R,4S,16R,17R,20S)-13,20-dimethoxy-4,7,17,22,22-pentamethyl-11-oxo-5,10,21,23-tetraoxahexacyclo[18.2.1.01,17.04,16.06,14.08,12]tricosa-6(14),7,12-trien-2-yl] acetate |
InChI |
InChI=1S/C28H36O9/c1-14-17-13-33-23(30)20(17)22(31-7)16-11-18-25(5)9-10-27(32-8)36-24(3,4)28(25,37-27)19(34-15(2)29)12-26(18,6)35-21(14)16/h18-19H,9-13H2,1-8H3/t18-,19-,25-,26+,27+,28-/m1/s1 |
Clé InChI |
JVCNHGXAVMINTN-QBNAFFQBSA-N |
SMILES isomérique |
CC1=C2COC(=O)C2=C(C3=C1O[C@]4(C[C@H]([C@@]56[C@@]([C@H]4C3)(CC[C@@](O5)(OC6(C)C)OC)C)OC(=O)C)C)OC |
SMILES canonique |
CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C56C(OC(O5)(CCC6(C4C3)C)OC)(C)C)OC(=O)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


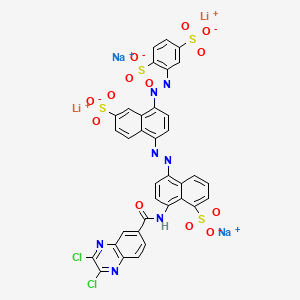
![Methyl [amino(nitroamino)methylidene]carbamodithioate](/img/structure/B14408517.png)
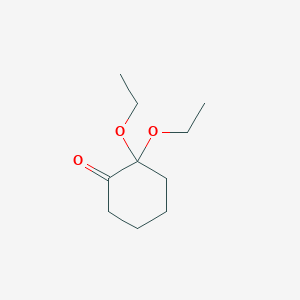
![11-Methyl-12H-benzo[a]phenothiazine](/img/structure/B14408535.png)
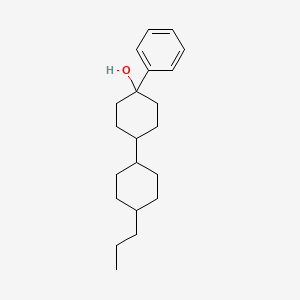
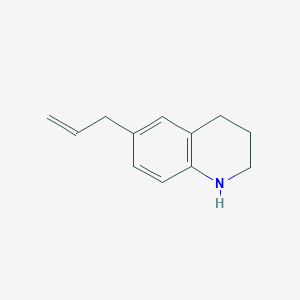
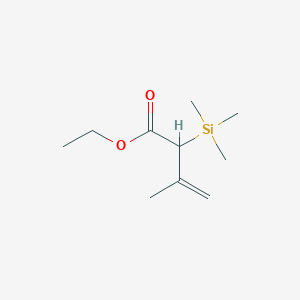
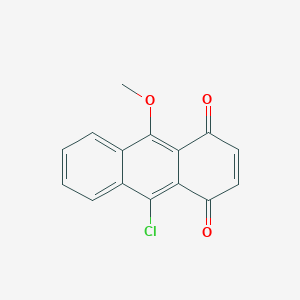
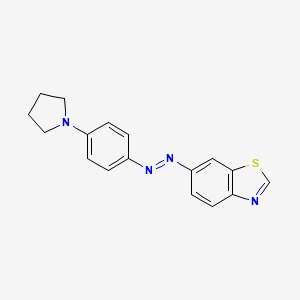

![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
